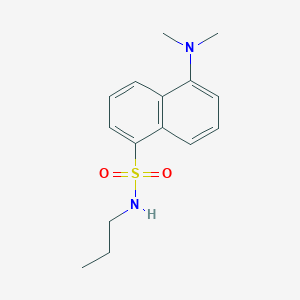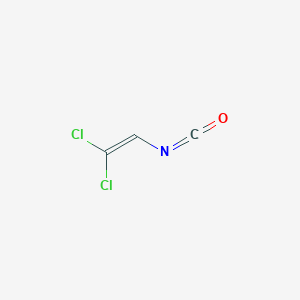![molecular formula C8H12N2O B14631942 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one CAS No. 55781-91-4](/img/structure/B14631942.png)
6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyrazole and diazepine rings. It has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane is then performed, and the resulting amine is protected using a tert-butyloxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis routes similar to those used in laboratory settings can be adapted for industrial production. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective reduction of the lactam group can be achieved using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane in tetrahydrofuran (THF) is commonly used for selective reduction.
Substitution: Palladium catalysts are used in Buchwald and Chan arylations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further explored for their biological activities.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates: These compounds share a similar pyrazolo-diazepine skeleton and are used in drug design.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are also kinase inhibitors and have similar biological activities.
6,8-Bis(aryl)-5-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepines: These compounds are synthesized from piperidin-4-ones and have anticonvulsant activity.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is unique due to its specific ring structure and the potential for selective inhibition of kinases. This makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities.
Properties
CAS No. |
55781-91-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-7-9-5-2-1-3-6-10(8)9/h4,7H,1-3,5-6H2 |
InChI Key |
PFZHRYOZBHISOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=CC(=O)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)


![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
